molecular formula C6H2BrFN2 B1377053 3-Bromo-5-fluoroisonicotinonitrile CAS No. 1353636-66-4

3-Bromo-5-fluoroisonicotinonitrile

Cat. No.: B1377053
CAS No.: 1353636-66-4
M. Wt: 201 g/mol
InChI Key: CBFQLJNXSVDWCL-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoroisonicotinonitrile (CAS: 1353636-66-4) is a halogenated pyridine derivative with the molecular formula C₆H₂BrFN₂. It features a bromine atom at the 3-position, a fluorine atom at the 5-position, and a nitrile group at the 2-position of the pyridine ring. This compound is primarily used as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive halogen and electron-withdrawing nitrile group, which facilitate cross-coupling and functionalization reactions .

Properties

IUPAC Name

3-bromo-5-fluoropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFQLJNXSVDWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856252
Record name 3-Bromo-5-fluoropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353636-66-4
Record name 3-Bromo-5-fluoropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoroisonicotinonitrile typically involves the halogenation of isonicotinonitrile. One common method is the bromination of 5-fluoroisonicotinonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoroisonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
3-Bromo-5-fluoroisonicotinonitrile has been explored for its potential antimicrobial properties. Research indicates that derivatives of isonicotinonitrile can exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Bacillus subtilis. The incorporation of halogens like bromine and fluorine may enhance the binding affinity to bacterial targets, thus improving efficacy.

Case Study: Synthesis of Schiff Base Ligands
In a study focused on synthesizing Schiff base ligands from this compound, researchers reported successful formation of metal complexes that demonstrated notable antibacterial activity. The synthesis involved the condensation of this compound with various amines in an alcoholic medium, yielding compounds that were screened for biological activity against a range of bacteria.

Pharmaceutical Applications

Drug Development
The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can lead to novel therapeutic agents targeting specific biological pathways. The interaction studies involving this compound suggest potential applications in drug design aimed at diseases influenced by enzyme or receptor activity.

Pharmacokinetics
The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and permeability across biological membranes, making it a candidate for oral drug formulations. It is also noted to inhibit certain cytochrome P450 enzymes (CYP1A2), which could influence drug metabolism .

Materials Science

Synthesis of Functional Materials
In materials science, this compound is utilized as a precursor for synthesizing functional materials, including polymers and coordination compounds. Its unique halogenation pattern allows for the development of materials with specific electronic and optical properties.

Case Study: Coordination Polymers
Research has shown that this compound can be used to create coordination polymers with transition metals, which exhibit interesting magnetic and luminescent properties. These materials have potential applications in sensors and electronic devices .

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoroisonicotinonitrile in chemical reactions involves the activation of the bromine and fluorine atoms, which can participate in various substitution and coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Key Properties :

  • Purity : Available at 95% (industrial grade) and 98% (research grade) depending on supplier specifications .
  • Safety : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Proper handling requires precautions such as using gloves and eye protection .
  • Storage : Stable at 4–8°C under inert conditions .

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, functional groups, or halogenation patterns. These variations influence reactivity, solubility, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Key Structural Differences Similarity Score Key Applications
5-Bromo-3-fluoropicolinonitrile 1162674-74-9 Bromine at 5-position, nitrile at 2 0.71 Suzuki-Miyaura coupling intermediates
5-Bromo-3-fluoro-2-methylpyridine 1227573-02-5 Methyl group at 2-position 0.70 Agrochemical precursors
2-Bromo-5-fluoroisonicotinamide 1005291-43-9 Amide group instead of nitrile 0.86 Drug discovery (kinase inhibitors)
3-Bromo-5-nitropicolinonitrile 573762-54-6 Nitro group replaces fluorine N/A Energetic materials synthesis
3-Bromo-5-fluoroisonicotinaldehyde 407-20-5 Aldehyde group replaces nitrile 0.74 Building block for heterocycles

Electronic and Reactivity Differences

  • Halogen Position: Bromine at the 3-position (target compound) vs. 5-position (5-Bromo-3-fluoropicolinonitrile) alters electronic density, affecting regioselectivity in cross-coupling reactions .
  • Functional Groups: The nitrile group in 3-Bromo-5-fluoroisonicotinonitrile enhances electrophilicity compared to the amide in 2-Bromo-5-fluoroisonicotinamide, making it more reactive in nucleophilic substitutions .

Physicochemical Properties

  • Solubility: Nitrile-containing analogs (e.g., this compound) exhibit lower aqueous solubility compared to carboxylic acid derivatives (e.g., 5-Bromo-2-fluoroisonicotinic acid, CAS 1214377-40-8) due to reduced polarity .
  • LogP : The nitrile group lowers the logP (lipophilicity) relative to methyl-substituted analogs like 5-Bromo-3-fluoro-2-methylpyridine, impacting membrane permeability in drug candidates .

Biological Activity

3-Bromo-5-fluoroisonicotinonitrile (CAS No. 1353636-66-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₆H₂BrFN₂
  • Molecular Weight : 201.00 g/mol
  • InChI Key : CBFQLJNXSVDWCL-UHFFFAOYSA-N
  • Log P (octanol-water partition coefficient) : 1.46 (indicating moderate lipophilicity) .

This compound exhibits a variety of biological activities attributed to its structural properties. Its mechanism of action is primarily linked to:

  • Inhibition of Kinases : Similar compounds have shown activity against various kinases, suggesting that this compound may also inhibit specific kinases involved in cancer cell proliferation.
  • Antimicrobial Activity : Some studies indicate that isonicotinonitriles can exhibit antimicrobial properties, potentially acting against bacterial and fungal strains.

Pharmacological Effects

  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives of isonicotinonitriles can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting cell death pathways .
    • The compound may affect pathways related to tumor growth and metastasis, although specific data on this compound remains limited.
  • Neuroprotective Effects :
    • Preliminary research suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. This is hypothesized to be due to its ability to modulate neurotransmitter systems and reduce oxidative stress .
  • Antimicrobial Properties :
    • Similar compounds have been evaluated for their antimicrobial efficacy against various pathogens, indicating a potential for this compound in treating infections .

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of related isonicotinonitriles reported significant cytotoxicity against human breast cancer cell lines. The compound induced G2/M phase arrest and increased apoptosis markers, suggesting a promising avenue for further research into its application in oncology .

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, a related compound demonstrated a reduction in neuronal cell death and improved cognitive function in treated animals. This suggests that this compound may share similar protective qualities .

Comparative Biological Activity Table

CompoundActivity TypeMechanism of ActionReference
This compoundAnticancerInduces apoptosis, cell cycle arrest
Related IsonicotinonitrilesAntimicrobialDisruption of microbial cell walls
Related IsonicotinonitrilesNeuroprotectiveModulation of oxidative stress pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-5-fluoroisonicotinonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation or cyanation of fluorinated pyridine precursors. For example, bromination of 5-fluoroisonicotinonitrile using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) can introduce the bromine atom at the 3-position . Alternatively, Suzuki-Miyaura cross-coupling between boronic acids and brominated intermediates may be employed for regioselective functionalization . Yield optimization requires precise control of temperature (e.g., 60–80°C for bromination) and stoichiometric ratios of reagents.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is critical for confirming fluorine substitution patterns, while 13C^{13}\text{C} NMR identifies nitrile and aromatic carbon environments .
  • IR : A strong absorption band near 2230 cm1^{-1} confirms the nitrile group, and halogen (C-Br) stretches appear around 500–600 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 199.93) and isotopic patterns for bromine .

Q. How should researchers handle safety concerns during synthesis or handling of this compound?

  • Methodological Answer :

  • Storage : Store at 0–6°C in airtight containers to prevent degradation, as recommended for structurally similar bromo-fluoro compounds .
  • First Aid : In case of inhalation, move to fresh air and seek medical attention if symptoms persist. Use PPE (gloves, goggles) to avoid skin/eye contact, as per SDS guidelines for halogenated nitriles .

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization of this compound be addressed?

  • Methodological Answer :

  • Directing Groups : The nitrile group acts as a meta-director, while bromine and fluorine influence electronic effects. Computational modeling (DFT) can predict reactive sites for cross-coupling reactions .
  • Catalytic Systems : Use Pd catalysts with bulky ligands (e.g., SPhos) to enhance selectivity in Buchwald-Hartwig amination or Ullmann coupling .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Combine 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR to assign overlapping aromatic signals and X-ray crystallography for unambiguous structural confirmation .
  • Isotopic Labeling : Introduce 15N^{15}\text{N} or 19F^{19}\text{F} labels to track nitrile or fluorine environments in complex reaction mixtures .

Q. How does the electronic interplay between bromine and fluorine substituents affect reactivity in nucleophilic aromatic substitution?

  • Methodological Answer :

  • Hammett Analysis : Fluorine’s strong electron-withdrawing effect (-I) deactivates the ring, while bromine’s polarizability (+R) creates localized charge. Kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. THF) reveal rate-determining steps .
  • Competitive Experiments : Compare substitution rates with mono-halogenated analogs (e.g., 3-bromoisonicotinonitrile vs. 5-fluoroisonicotinonitrile) to isolate substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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